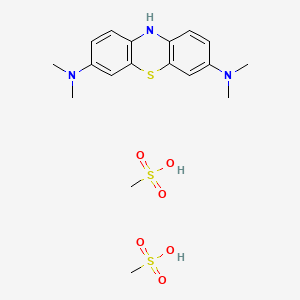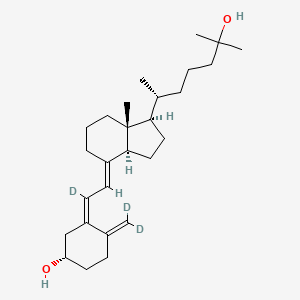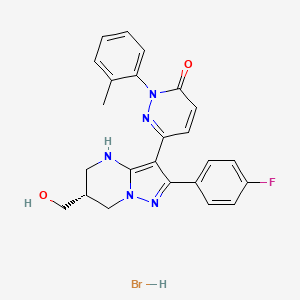
Leucomethylene Blue dimesylate
Vue d'ensemble
Description
Leucomethylene Blue Dimesylate, also known as TRx0237 mesylate, is an orally active second-generation tau protein aggregation inhibitor . It is a common reduced form of Methylene Blue, which is a member of the thiazine class of dyes . It could be used for the study of Alzheimer’s Disease .
Molecular Structure Analysis
Leucomethylene Blue Dimesylate is a reduced form of Methylene Blue . The molecular structure of Leucomethylene Blue Dimesylate is complex and involves a redox couple in equilibrium between oxidized blue Methylene Blue and reduced colorless Leucomethylene Blue .Chemical Reactions Analysis
Leucomethylene Blue Dimesylate can undergo various chemical reactions. For instance, in the presence of hydrogen peroxide (H2O2), horseradish peroxidase (HRP) catalyzes an oxidation reaction of N-benzoyl leucomethylene blue (BLMB) that produced methylene blue . Another study shows that under conditions of molecular crowding, leucomethylene blue can self-associate to produce dimers .Applications De Recherche Scientifique
Tau Protein Aggregation Inhibitor
Hydromethylthionine mesylate (HMTM) has been shown to have pharmacological activity in delaying cognitive decline and brain atrophy in phase 3 Alzheimer’s disease (AD) clinical trials . It is a tau aggregation inhibitor designed to reduce tau pathology in AD .
3. Redox Reporter in DNA-based Electrochemical Sensors Leucomethylene blue is widely used as a redox reporter in DNA-based electrochemical sensors . When bound to DNA, it is chemically stable and undergoes an electrochemically reversible electron transfer .
4. Detection of Reactive Oxygen and Nitrogen Species Leucomethylene blue has been used as a probe to detect a broad spectrum of reactive oxygen and nitrogen species . This is particularly useful for in vivo non-invasive quantification of these species .
Anti-Hypoxaemia Effect
A stabilized form of HMTM was developed for the treatment of Alzheimer’s disease (AD) because it has been reported to interact with the heme component of hemoglobin .
Cognitive Benefits in Alzheimer’s Disease
HMTM has shown sustained cognitive benefits over a 24-month period in the Phase 3 LUCIDITY trial of Alzheimer’s Disease . The results indicated that the benefits can be maintained over 24 months, highlighting the importance of starting HMTM treatment early in the disease process .
Mécanisme D'action
Target of Action
Leucomethylene Blue Mesylate primarily targets the tau protein . Tau proteins play a critical role in stabilizing microtubules in neurons . Under pathological conditions, tau proteins can aggregate and accumulate in neurons, leading to neurodegenerative diseases known as tauopathies, which include alzheimer’s disease .
Mode of Action
Leucomethylene Blue Mesylate acts as a tau protein aggregation inhibitor . It inhibits the oligomerization of tau proteins, preventing the formation of tau aggregates . This is achieved by binding to tau proteins, thereby inhibiting their aggregation .
Biochemical Pathways
The primary biochemical pathway affected by Leucomethylene Blue Mesylate is the tau protein aggregation pathway . By inhibiting tau protein aggregation, Leucomethylene Blue Mesylate can prevent the downstream effects of tau aggregation, which include neuronal cell death and the transmission of the disease in the brain .
Pharmacokinetics
It is known to be anorally active compound , suggesting that it can be absorbed through the digestive tract
Result of Action
The primary result of Leucomethylene Blue Mesylate’s action is the inhibition of tau protein aggregation . This can lead to a decrease in tau and p-tau expression levels . By preventing tau aggregation, Leucomethylene Blue Mesylate can potentially rescue neurons from aggregation states , thereby ameliorating the symptoms of tauopathies, including Alzheimer’s disease .
Action Environment
The action of Leucomethylene Blue Mesylate can be influenced by environmental factors. For instance, its reduction to its active form can be influenced by the presence of reducing agents in the environment . .
Propriétés
IUPAC Name |
methanesulfonic acid;3-N,3-N,7-N,7-N-tetramethyl-10H-phenothiazine-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3S.2CH4O3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;2*1-5(2,3)4/h5-10,17H,1-4H3;2*1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCMQFLNOVTUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)N(C)C.CS(=O)(=O)O.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1236208-20-0 | |
| Record name | Hydromethylthionine mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236208200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydromethylthionine mesylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16899 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N, N, Nâ??, Nâ??-tetramethyl-10H-phenothiazine-3, 7-diamine bis(hydrogen mesylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROMETHYLTHIONINE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3248SEF29D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does HMTM exert its effects in the context of Alzheimer's disease?
A1: HMTM acts as a tau aggregation inhibitor. [, ] Tau protein aggregation is a hallmark of AD, leading to the formation of neurofibrillary tangles that disrupt neuronal function. [] By inhibiting tau aggregation, HMTM aims to slow or halt the progression of the disease. Furthermore, research suggests that HMTM may enhance mitochondrial activity, potentially counteracting the mitochondrial dysfunction observed in AD. []
Q2: What are the implications of the interaction between HMTM and cholinesterase inhibitors like rivastigmine?
A3: Studies have shown that chronic administration of rivastigmine, a cholinesterase inhibitor commonly used in AD treatment, can interfere with the beneficial effects of HMTM. [, ] Specifically, rivastigmine was found to partially prevent the HMTM-mediated enhancement of mitochondrial activity and reduce the levels of lactate, an energy substrate, in the brains of AD model mice. [] These findings highlight the importance of further research to understand the potential for drug interactions and optimize treatment strategies for AD patients.
Q3: How does HMTM impact biomarkers relevant to Alzheimer's disease?
A4: Clinical trials have investigated the effect of HMTM on neurofilament light chain (NfL), a blood-based biomarker for neurodegeneration. [] Results from the LUCIDITY trial indicate a significant dose-dependent reduction in plasma NfL concentration in patients treated with HMTM. [] This suggests that HMTM may slow down the neurodegenerative processes underlying AD progression. Measuring plasma NfL levels could potentially serve as a valuable tool for monitoring treatment response and disease progression in individuals with AD.
Q4: Beyond its potential in Alzheimer's, has HMTM shown any other therapeutic promise?
A5: Interestingly, research suggests that HMTM may have anti-hypoxia effects. [] A prospective study found that oral administration of HMTM led to significant increases in blood oxygen saturation (SpO2) in patients with mild hypoxaemia. [] Computational chemistry studies suggest that HMTM achieves this by interacting with heme iron, potentially facilitating oxygen binding and transport. [] These findings warrant further investigation into the therapeutic potential of HMTM for conditions characterized by hypoxia.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2H-1-Benzopyran-2-one, 4,8-dihydroxy-3-[3-oxo-1-(phenyl-d5)butyl]-](/img/structure/B602762.png)

![(2S,3'E,5'R)-7-chloro-3'-hydroxyimino-4,6-dimethoxy-5'-methyl-1'-phenylmethoxyspiro[1-benzofuran-2,6'-cyclohexene]-3-one](/img/structure/B602765.png)

![9-(2,3-Dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one](/img/structure/B602770.png)
